molecular formula C18H19ClN4O6S2 B2404827 2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351631-14-5

2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2404827
CAS No.: 1351631-14-5
M. Wt: 486.94
InChI Key: VHXIMGYWETXMEN-UHFFFAOYSA-N
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Description

2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C18H19ClN4O6S2 and its molecular weight is 486.94. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2.C2H2O4/c17-14-5-6-16(24-14)25(22,23)21-9-7-20(8-10-21)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXIMGYWETXMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(S4)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a benzo[d]imidazole core and a sulfonyl-piperazine moiety, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN2O7S3C_{16}H_{17}ClN_2O_7S_3, with a molecular weight of approximately 446.0 g/mol. The structure includes:

  • A benzo[d]imidazole ring, known for its role in various biological activities.
  • A piperazine ring that enhances solubility and bioavailability.
  • A chlorothiophene group contributing to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the thiazole and piperazine rings modulate various biological pathways.

Target Interactions

  • Enzymatic Inhibition : The compound has shown potential to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as a modulator for receptors such as GABA-A, influencing neurotransmitter activity.

Biological Activity Studies

Research studies have evaluated the compound's effects on various biological systems:

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For example:

  • Staphylococcus aureus : Inhibition zones indicated effective antibacterial action.
  • Escherichia coli : The compound showed moderate activity.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties:

  • Cell Line Studies : Testing on human cancer cell lines showed reduced viability at certain concentrations, indicating potential cytotoxic effects.

Neuropharmacological Effects

Research indicates that the compound may interact with GABA-A receptors, potentially serving as a positive allosteric modulator (PAM). This interaction could provide therapeutic benefits for neurological disorders.

Case Studies

  • Case Study 1 : A study investigated the compound's effects on GABA-A receptor modulation in vitro, revealing enhanced receptor activity and suggesting therapeutic potential in anxiety disorders.
  • Case Study 2 : Another study focused on its antimicrobial efficacy, comparing it to standard antibiotics and demonstrating superior activity against resistant strains.

Data Summary Table

Property/ActivityObservations
Molecular FormulaC16H17ClN2O7S3
Molecular Weight446.0 g/mol
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityReduced viability in human cancer cell lines
GABA-A Receptor ModulationPositive allosteric modulation observed

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